GIP (human) GIP (human)
Brand Name: Vulcanchem
CAS No.: 100040-31-1; 444073-04-5
VCID: VC7719026
InChI: InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)
SMILES: CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
Molecular Formula: C226H338N60O66S
Molecular Weight: 4983.6

GIP (human)

CAS No.: 100040-31-1; 444073-04-5

Cat. No.: VC7719026

Molecular Formula: C226H338N60O66S

Molecular Weight: 4983.6

* For research use only. Not for human or veterinary use.

GIP (human) - 100040-31-1; 444073-04-5

Specification

CAS No. 100040-31-1; 444073-04-5
Molecular Formula C226H338N60O66S
Molecular Weight 4983.6
IUPAC Name 5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)
Standard InChI Key MGXWVYUBJRZYPE-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Introduction

Physiological Roles of GIP in Metabolic Homeostasis

Insulinotropic Activity and the Incretin Effect

GIP is a cornerstone of the entero-insular axis, responsible for the "incretin effect"—the augmented insulin secretion following oral versus intravenous glucose administration . Upon nutrient ingestion, GIP binds to pancreatic β-cell GIPRs, activating cAMP-dependent pathways that potentiate glucose-stimulated insulin secretion . This glucose dependence ensures insulin release only during hyperglycemia, minimizing hypoglycemic risk. GIP and glucagon-like peptide-1 (GLP-1) synergistically enhance insulin secretion, though GIP contributes ~70% of the total incretin effect in healthy individuals .

Glucagon Regulation and Glucose Dependence

While GIP stimulates insulin, it exerts glucose-dependent effects on glucagon: it enhances α-cell glucagon secretion during hypoglycemia but suppresses it in hyperglycemic states . This dual regulation stabilizes plasma glucose, contrasting with GLP-1’s uniform glucagon suppression. The mechanism involves GIPR activation in α-cells, modulating intracellular cAMP and calcium fluxes .

Lipid Metabolism and Adipose Tissue Interaction

Beyond glycemic control, GIP promotes triglyceride storage in white adipose tissue (WAT) via dual mechanisms: indirect insulin-mediated lipogenesis and direct GIPR activation in adipocytes and endothelial cells . GIP increases WAT lipoprotein lipase activity, facilitating fatty acid uptake, and may contribute to obesity in hypercaloric states .

Structural and Molecular Mechanisms of GIP Receptor Activation

Cryo-EM Insights into GIP-GIPR Binding

The 2.9 Å cryo-EM structure of GIP-bound GIPR reveals a helical GIP conformation, with its N-terminus embedded in the receptor’s transmembrane domain (TMD) and C-terminus interacting with extracellular loops . Key residues in the TMD pocket (e.g., Tyr¹³⁵, Gln²²⁰) recognize conserved peptide segments, while non-conserved residues (e.g., Phe¹⁹⁷) confer specificity for GIP over homologous peptides like glucagon .

Signaling Pathways and Receptor Dynamics

GIPR activation engages Gαs proteins, elevating cAMP and triggering downstream effects on insulin secretion and cell proliferation . Receptor dynamics involve TMD rearrangements akin to glucagon receptor activation, with a characteristic outward movement of transmembrane helix 6 (TM6) .

Table 1: Key Structural Features of GIP-GIPR Interaction

FeatureDescriptionReference
GIP ConformationSingle straight helix; N-terminus in TMD, C-terminus near ECL1
Conserved BindingTMD residues Tyr¹³⁵, Gln²²⁰ bind GIP’s mid-region (residues 10–25)
Specificity DeterminantsPhe¹⁹⁷, Leu²¹⁴ interact with GIP’s C-terminal residues (e.g., Tyr³⁴)
SignalingGαs coupling; cAMP/PKA and β-arrestin pathways

GIP Dysregulation in Type 2 Diabetes: Paradoxes and Implications

Impact of Metabolic Parameters on GIP Responses

Random-effects meta-regression identifies BMI as a positive predictor of GIP secretion (tAUC: +12.3 pmol/L·min per kg/m²), while age and HbA1c correlate inversely (iAUC: −34 pmol/L·min per year; −210 pmol/L·min per % HbA1c) . This suggests obesity exacerbates hyperinsulinemia via GIP, whereas chronic hyperglycemia impairs K-cell function .

Therapeutic Targeting of GIP Signaling

GIP Receptor Antagonists: GIP(3-30)NH₂

The truncated peptide GIP(3-30)NH₂ acts as a competitive GIPR antagonist, reducing GIP-induced insulin secretion by 82% in humans (p < 0.0001) . With a plasma half-life of 7.6 minutes, it offers a tool to dissect GIP’s pathophysiological roles without affecting GLP-1 or glucagon .

Dual and Co-agonists for Obesity and Diabetes

Combining GIPR agonists with GLP-1R agonists (e.g., tirzepatide) enhances weight loss and glycemic control versus mono-agonists, likely via synergistic CNS appetite suppression and adipose lipid mobilization . Preclinical studies suggest GIPR agonism may counteract GLP-1-induced nausea, improving tolerability .

Table 2: Therapeutic Modulators of GIP Signaling

CompoundTypeEffect on GIPRClinical IndicationKey Trial Outcome
GIP(3-30)NH₂AntagonistInhibitionResearch toolBlocks 82% insulin response
TirzepatideGIPR/GLP-1R agonistActivationT2D, ObesityA1C reduction: −2.4%
GIP_HUMAN[22–51] AbNeutralizing antibodyInhibitionAtherosclerosis (preclinical)Reduces aortic lesions

Emerging Non-Glycemic Functions of GIP

Bone Remodeling and Osteoprotection

GIP stimulates osteoblast proliferation and inhibits osteoclast activity via cAMP/PKA, reducing bone resorption markers (e.g., CTX) by ~20% in rodent models . Human epidemiological data link elevated GIP to higher bone mineral density, suggesting therapeutic potential in osteoporosis .

Proatherogenic Peptide GIP_HUMAN[22–51]

The N-terminal cleavage product GIP_HUMAN[22–51] accelerates atherosclerosis in ApoE−/− mice, increasing aortic plaque area by 2.3-fold (p < 0.01) via upregulation of IL-6, MCP-1, and VCAM-1 . Neutralizing antibodies against this peptide reduce atherosclerotic burden, highlighting a novel GIP-related cardiovascular risk factor .

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